p-Isopropylcalix-6-arene

Description

Overview of Calixarene (B151959) Chemistry and Supramolecular Hosts

Calixarenes are a significant class of macrocyclic compounds, often considered the third generation of supramolecular hosts, following crown ethers and cyclodextrins. nankai.edu.cnrsc.org These molecules are composed of phenol (B47542) units linked by methylene (B1212753) bridges, forming a three-dimensional, basket-like structure. wikipedia.orgmagtech.com.cn This unique architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them versatile building blocks in supramolecular chemistry. rsc.orgresearchgate.net The field of supramolecular chemistry itself focuses on the study of systems composed of a discrete number of molecules, a level of complexity beyond that of individual molecules. nankai.edu.cn

The primary function of calixarenes as supramolecular hosts is their ability to form host-guest complexes with a variety of ions and neutral molecules. nankai.edu.cn This molecular recognition is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nankai.edu.cn The properties and selectivity of calixarenes can be finely tuned by chemical modification of their upper and lower rims, allowing for the design of receptors for specific guests. rsc.orgresearchgate.net This adaptability has led to their application in diverse areas including molecular recognition, catalysis, and materials science. researchgate.netontosight.ai

Historical Context and Discovery of Calix[n]arenes

The history of calixarenes dates back to 1872, when Adolf von Baeyer conducted experiments involving the reaction of phenols with aldehydes in a strongly acidic solution, resulting in resinous tars. wikipedia.orgacs.org This work laid the foundation for the development of Bakelite, the first commercial synthetic plastic, by Leo Baekeland. wikipedia.org

It wasn't until 1942 that Alois Zinke discovered that the reaction of p-alkyl phenols with formaldehyde (B43269) under basic conditions could yield cyclic tetramers. wikipedia.org However, the field of calixarene chemistry truly began to flourish in the mid-1980s. wikipedia.org During this time, C. David Gutsche systematically investigated these cyclic oligomers, coining the term "calixarene" from the Greek word "calix," meaning chalice or vase, and "arene" to indicate the presence of aromatic rings. rsc.orgwikipedia.org Gutsche was instrumental in developing reliable procedures for the synthesis of calixarenes with varying numbers of phenolic units (n), determining their structures, and exploring their conformational properties. wikipedia.org

Significance of p-Isopropylcalix-6-arene within the Calixarene Family

This compound is a specific member of the calixarene family, consisting of six p-isopropylphenol units. Its significance lies in its unique structural and functional properties that distinguish it from other calixarenes. The presence of the isopropyl groups at the para position enhances its hydrophobicity and steric bulk, which in turn influences its selectivity in host-guest interactions. vulcanchem.com

This particular calixarene has been the subject of various studies due to its potential applications. For instance, it has been used in the development of selective sensors for ions like cesium. acs.orgchem960.com Research has also explored its role in catalysis and as a building block for larger supramolecular assemblies. mdpi.com The complexation of this compound with cations has been studied in different solvent systems to understand the thermodynamic parameters governing these interactions. nih.gov

Nomenclature and Chemical Identification

This compound is identified by several names and codes across different chemical databases, ensuring its standardized recognition in scientific literature and research. ontosight.ai

| Identifier Type | Identifier |

| Common Name | This compound |

| Systematic Name | 5,11,17,23,29,35-hexaisopropylheptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,38,39,40,41,42-hexol ontosight.ai |

| NSC Number | 634597 ontosight.aifda.gov |

| UNII | SBN41G8CTO ontosight.aifda.gov |

| CAS Number | 104789-79-9 chem960.com |

These identifiers are crucial for accurately referencing the compound in publications, patents, and chemical inventories. ontosight.aifda.gov

Structure

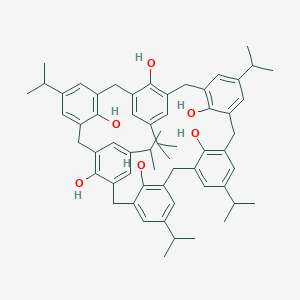

2D Structure

Properties

IUPAC Name |

5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWXTRCNXGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104789-79-9 | |

| Record name | NSC 634597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-ISOPROPYLCALIX-6-ARENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies

Synthetic Routes for p-Isopropylcalix-6-arene Macrocycle

The formation of the this compound macrocycle relies on the acid- or base-catalyzed condensation of p-isopropylphenol and formaldehyde (B43269). This process results in a mixture of cyclic and linear oligomers, necessitating precise control over reaction conditions to favor the desired hexameric product.

The fundamental reaction for synthesizing this compound involves the condensation of p-isopropylphenol with formaldehyde. This reaction can be catalyzed by either an acid or a base. The selection of the catalyst and reaction conditions significantly influences the yield and the distribution of the resulting calixarene (B151959) oligomers (n=4, 6, 8, etc.). For instance, a procedure using potassium hydroxide (B78521) (KOH) in tetralin at elevated temperatures has been reported for the synthesis of p-isopropylcalixarenes. google.com In one documented method, reacting p-isopropylphenol and paraformaldehyde in the presence of a base like RbOH is a known route to produce p-substituted calix tandfonline.comarenes. orgsyn.org

Initial syntheses of p-isopropylcalix[n]arenes often resulted in low yields. However, procedural refinements have led to significant improvements. For example, modifications to existing methods have boosted the yield of this compound to as high as 62%. tandfonline.com A patent describes a process where p-isopropylphenol is reacted with paraformaldehyde and a catalytic amount of 13N KOH in tetraline, heated to 150°C. This specific method yielded this compound as a pure, crystalline powder with a 55% yield. google.com

Table 1: Reported Yields for this compound Synthesis

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| KOH | Tetraline | 150°C | 55 | google.com |

| Not Specified | Not Specified | Not Specified | 62 | tandfonline.com |

The choice of catalyst is a critical factor in directing the condensation reaction towards the formation of the desired macrocycle size. Both alkali and alkaline earth metal hydroxides are commonly employed as catalysts. The specific cation can influence the template effect, which helps to organize the linear precursors into a cyclic arrangement. For p-isopropylcalixarenes, potassium hydroxide has been effectively used. google.com The use of rubidium hydroxide (RbOH) has also been noted in the preparation of p-tert-butylcalix tandfonline.comarene, a closely related compound, suggesting its potential applicability for the isopropyl derivative as well. orgsyn.org The precise control of stoichiometry, temperature, and the specific catalyst are all crucial parameters in maximizing the yield of the hexameric product.

Condensation Reactions

Functionalization Approaches for this compound Derivatives

The this compound molecule possesses two distinct regions for chemical modification: the "upper rim," which consists of the para-positions of the phenol (B47542) units bearing the isopropyl groups, and the "lower rim," comprised of the phenolic hydroxyl groups. This structural feature allows for a high degree of synthetic versatility.

Functionalization at the upper rim typically involves electrophilic aromatic substitution reactions on the phenolic rings. While the isopropyl groups are already in place, further modifications can be introduced. One common strategy involves the removal of the p-alkyl groups (dealkylation) followed by the introduction of other functional groups. For the related p-tert-butylcalixarenes, methods for the selective removal of two p-tert-butyl groups have been developed, which can then be followed by substitution at the newly freed positions. utwente.nl This approach could, in principle, be adapted for this compound. Reinaud and colleagues have demonstrated a method for the controlled, stepwise functionalization of the upper rim of a calix tandfonline.comarene, which involved a metal-template and molecular inclusion strategy. mdpi.comsemanticscholar.org

The hydroxyl groups at the lower rim are the most common sites for functionalization. These modifications are typically achieved through Williamson-type ether synthesis or esterification reactions. tandfonline.com A variety of alkyl and acyl groups can be introduced, allowing for significant alteration of the calixarene's solubility and complexation properties. For instance, the reaction of p-isopropylcalix[n]arenes with alkyl halides like methyl iodide or ethyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (B95107) leads to the formation of the corresponding ether derivatives. tandfonline.com Similarly, ester and ketone derivatives have also been prepared. tandfonline.com The introduction of triflate groups at the lower rim has been shown to be a versatile strategy, as these groups can act as either protecting or deactivating groups, enabling the synthesis of complex, selectively functionalized calixarene systems. rsc.org

Table 2: Examples of Lower Rim Functionalization of p-Isopropylcalix[n]arenes (n=4, 6, 8)

| Reagent | Base | Solvent | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Methyl iodide | Sodium hydride | Tetrahydrofuran | Methyl ether | tandfonline.com |

| Ethyl iodide | Sodium hydride | Tetrahydrofuran | Ethyl ether | tandfonline.com |

| Allyl bromide | Not Specified | Not Specified | Allyl ether | tandfonline.com |

Achieving regioselective functionalization, where specific hydroxyl groups on the lower rim or specific positions on the upper rim are targeted, is a significant area of research. For the lower rim, kinetic control of reactions, often using a limited amount of base, can favor the formation of mono- or di-substituted products. tandfonline.com For instance, monoalkylated derivatives of p-isopropylcalixarenes have been obtained using potassium carbonate as the base. tandfonline.com

For calix tandfonline.comarenes, the inherent flexibility of the macrocycle can make regioselective synthesis challenging. However, strategies have been developed to control the substitution pattern. Asymmetrical O-substitution on the lower rim is one approach to creating inherently chiral calix tandfonline.comarenes. semanticscholar.org The use of protecting groups is another key strategy. For example, triflate groups have been used to selectively protect some hydroxyl groups on the lower rim of a calix tandfonline.comarene, allowing for the subsequent functionalization of the remaining free hydroxyls. rsc.org This approach provides access to inherently chiral compounds. rsc.org

Lower Rim Modifications

Synthesis of p-Isopropylcalix[n]arene Derivatives (n=4, 6, 8)

The synthesis of p-isopropylcalix[n]arenes with n=4, 6, and 8 has been optimized to produce yields of 18-40%, 54-62%, and 32-42%, respectively, making them readily available as starting materials for further derivatization. tandfonline.com The exhaustive functionalization of the lower rim hydroxyl groups is a common strategy to create new molecular receptors. tandfonline.com

The preparation of ether, ester, and ketone derivatives of p-isopropylcalix[n]arenes (n=4, 6, 8) has been successfully achieved, leading to the isolation and characterization of numerous new receptor molecules. tandfonline.comtandfonline.com

Ethers: The synthesis of ether derivatives is typically accomplished by treating the parent p-isopropylcalix[n]arene with an appropriate alkylating agent in the presence of a base. For instance, methyl and ethyl ether derivatives of p-isopropylcalix[n]arenes (n=4, 6, 8) have been produced by reacting the calixarene with methyl iodide or ethyl iodide in tetrahydrofuran (THF) with sodium hydride (NaH) as the base. tandfonline.com Allyl ether derivatives are similarly prepared using allyl bromide as the alkylating agent. tandfonline.com While the hexaallyl ether derivative of p-isopropylcalix chemrxiv.orgarene has been fully characterized, the corresponding tetraallyl ether (n=4) was found to be highly insoluble, and the octaallyl ether (n=8) was obtained as part of a mixture that was difficult to separate. tandfonline.com

Esters and Ketones: Ester and ketone functionalities are introduced at the lower rim using corresponding acylating or alkylating agents. The synthesis of various ester and ketone derivatives has been reported, often employing standard procedures with some modifications for the larger calix chemrxiv.orgarene and calix mdpi.comarene systems. tandfonline.com For example, adamantyl ketone derivatives were synthesized using 1-adamantyl bromoethyl ketone. tandfonline.com

The following table summarizes selected ether, ester, and ketone derivatives of p-isopropylcalix[n]arenes (n=4, 6, 8) and their synthetic details.

| n | Derivative Type | Reagents | Solvent | Base | Reference |

| 4, 6, 8 | Methyl Ether | Methyl iodide | Tetrahydrofuran | Sodium hydride | tandfonline.com |

| 4, 6, 8 | Ethyl Ether | Ethyl iodide | Tetrahydrofuran | Sodium hydride | tandfonline.com |

| 4, 6, 8 | Allyl Ether | Allyl bromide | Not specified | Not specified | tandfonline.com |

| 4, 6, 8 | Adamantyl Ketone | 1-Adamantyl bromoethyl ketone | Not specified | Not specified | tandfonline.com |

Table 1: Synthesis of Ether, Ester, and Ketone Derivatives

The synthesis of amide derivatives of p-isopropylcalix[n]arenes requires a modified procedure compared to the synthesis of ethers and esters. tandfonline.com A notable example is the preparation of N,N-diethylacetamide derivatives. This is achieved by treating the p-isopropylcalixarene dissolved in dry acetone (B3395972) with α-chloro-N,N-diethylacetamide. The reaction is facilitated by the presence of potassium carbonate and sodium iodide. tandfonline.com This method has been used to obtain the tetra-amide derivative of p-isopropylcalix acs.orgarene and the octa-amide derivative of p-isopropylcalix mdpi.comarene in good yields after purification. tandfonline.com

The following table details the synthesis of specific amide derivatives.

| n | Derivative Type | Reagents | Solvent | Base/Additive | Reference |

| 4 | Tetra-amide | α-Chloro-N,N-diethylacetamide | Dry Acetone | Potassium carbonate, Sodium iodide | tandfonline.com |

| 8 | Octa-amide | α-Chloro-N,N-diethylacetamide | Dry Acetone | Potassium carbonate, Sodium iodide | tandfonline.com |

Table 2: Synthesis of Amide Derivatives

Conformational Analysis and Dynamics

Factors Influencing Conformational Preferences

The conformational equilibrium of p-isopropylcalix-6-arene is not static but is profoundly influenced by its chemical environment. The choice of solvent is a particularly powerful tool for directing the macrocycle into a desired shape.

The interaction between the calixarene (B151959) and solvent molecules can stabilize or destabilize certain conformers, shifting the equilibrium. nih.govconicet.gov.ar The effect is largely tied to the solvent's ability to form or disrupt the intramolecular hydrogen-bonding network that stabilizes the lower rim of the calixarene. acs.orgconicet.gov.ar

For p-tert-butylcalix rsc.orgarene, a clear trend has been observed in the solid state:

Non-hydrogen-bonding solvents (e.g., toluene (B28343), chlorobenzene) typically lead to the crystallization of the pinched cone conformation. nih.govacs.org

Hydrogen-bonding solvents (e.g., DMSO) tend to favor the 1,2,3-alternate conformation. acs.org

The isolation of the typically high-energy winged-cone conformation was only possible through the strong templating effect of an encapsulated DMSO molecule from a specific solvent mixture, highlighting the critical role of host-guest interactions. nih.govacs.org

Solution-phase studies also underscore the importance of the solvent. The p-tert-butylcalix rsc.orgarene hexaacetic acid derivative exists as a stable cone in chloroform, but becomes conformationally flexible and dynamic when a co-solvent like acetonitrile (B52724) is added to the mixture. rsc.org Theoretical studies, which include a continuum solvent model, have confirmed that polar solvents play a relevant role in stabilizing the cone structure of certain derivatives in solution. nih.gov This is consistent with analogous behavior in calix worldscientific.comarenes, where hydrogen-bond accepting solvents can break the internal hydrogen-bond belt, allowing for greater conformational freedom. conicet.gov.ar

| Solvent Type | Favored Conformation | Reference |

|---|---|---|

| Non-Hydrogen-Bonding (e.g., Toluene) | Pinched Cone | acs.org |

| Hydrogen-Bonding (e.g., DMSO) | 1,2,3-Alternate | acs.org |

| Specific Mixture (DMSO/DMF/Pyridine) with Guest Encapsulation | Winged Cone | nih.gov |

Substituent Effects on Conformation

The conformational landscape of calix nih.govarenes is influenced by several factors, including the nature of the substituent at the para-position of the phenolic units. For large, flexible macrocycles like calix nih.govarenes, the influence of p-alkyl groups such as isopropyl on the fundamental conformational mobility is considered relatively modest compared to the effects of solvent or functionalization at the lower (hydroxyl) rim. rsc.org All calix[n]arenes with their full complement of hydroxyl groups are conformationally mobile in solution at ambient temperatures. rsc.org

Studies comparing various p-substituents (including hydrogen, alkyl groups, and others) show they have a limited impact on the energy barriers for conformational interconversion in solution. rsc.org The primary role of the p-isopropyl group, similar to the more extensively studied p-tert-butyl group, is to add steric bulk to the upper rim of the calixarene. This bulk influences the packing of the molecules in the solid state and can affect the relative energies of different conformers, but it does not fundamentally alter the set of accessible conformations (e.g., cone, partial cone, 1,2,3-alternate) available to the flexible calix nih.govarene skeleton. nih.govrsc.org The functionalization of the lower rim on calix nih.govarenes is often more complex than on the smaller calix scispace.comarenes, partly due to the greater variety of potential conformational isomers. tandfonline.com

Conformational Mobility and Interconversion Barriers

This compound is conformationally dynamic in solution at room temperature. rsc.orgtandfonline.com Its derivatives are often described as appearing as flexible, flattened cones in NMR studies at ambient temperature. tandfonline.comtandfonline.com The conformational changes primarily occur through a process where the phenolic rings invert by passing their oxygen atom through the central annulus of the macrocycle.

The primary energetic barrier for this ring inversion is the energy required to break the strong, circular intramolecular hydrogen bonds that stabilize the ground-state conformations. edpsciences.org While specific quantitative data for the interconversion barrier of this compound is not prominently documented, extensive studies on the closely analogous p-tert-butylcalix nih.govarene provide representative values. These studies, using dynamic NMR spectroscopy, have identified multiple interconversion processes. The energy barrier for the interconversion of pinched conformers (ΔG‡p) in phosphorylated p-tert-butylcalix nih.govarene derivatives has been found to range from 44 to 55 kJ mol⁻¹. acs.org Computational studies on smaller calixarenes confirm that the disruption of the hydrogen-bonding circle constitutes the most significant part of the inversion barrier. edpsciences.org

Table 1: Conformational Interconversion Barriers for p-tert-butylcalix[n]arenes in CDCl₃ (as an analogue for this compound) Data provides context for the expected mobility of the calix nih.govarene macrocycle.

| Calix[n]arene Size (n) | Coalescence Temp. (Tc) | Free Energy of Activation (ΔG‡) |

|---|---|---|

| 4 | 62 °C | 15.3 kcal/mol |

| 5 | 1 °C | 12.6 kcal/mol |

| 6 | -47 °C | 10.6 kcal/mol |

| 7 | -65 °C | 9.7 kcal/mol |

| 8 | -60 °C | 10.1 kcal/mol |

Source: Data adapted from reference rsc.org.

Solid-State Conformations vs. Solution Conformations

A significant disparity exists between the observed structures of this compound in the solid state and in solution. This difference is primarily dictated by the interplay between intramolecular forces (hydrogen bonding) and external factors like crystal packing and solvent interactions. tandfonline.com

In the Solid State: The conformation is highly dependent on the solvent used for crystallization. tandfonline.com

Non-Hydrogen-Bonding Solvents: When crystallized from solvents like benzene (B151609), this compound has been shown to adopt a "pinched" conformation. scispace.comresearchgate.net This structure allows the molecule to maximize the stabilizing, circular intramolecular hydrogen bonds among all six hydroxyl groups. tandfonline.com The p-tert-butyl analogue also frequently adopts a pinched cone conformation under similar conditions. nih.govacs.org

Hydrogen-Bonding Solvents: When crystallized from a solvent capable of forming hydrogen bonds, such as dimethylformamide (DMF), the conformation can change dramatically. The crystal structure of the closely related p-cumylcalix nih.govarene complexed with DMF reveals a "double partial cone" conformation, with the solvent molecules directly participating in the hydrogen-bonding network. tandfonline.com

In Solution: In solution (e.g., in CDCl₃ or other non-polar solvents), this compound does not exist in a single, rigid conformation at room temperature. Instead, it behaves as a flexible molecule, with its various conformers rapidly interconverting. rsc.orgtandfonline.comtandfonline.com This dynamic equilibrium is often described as a "flattened cone" on the time-average of the NMR experiment. tandfonline.comtandfonline.com Only at very low temperatures can the interconversion be slowed enough to potentially observe individual conformers. nih.gov

Table 2: Comparison of this compound Conformations

| Phase | Conditions | Predominant Conformation | Key Feature | References |

|---|---|---|---|---|

| Solid State | Crystallized from Benzene | Pinched Cone | Maximized intramolecular hydrogen bonding. | scispace.com, researchgate.net |

| Solid State | Crystallized from DMF (analogue) | Double Partial Cone | Solvent molecules integrated into H-bond network. | tandfonline.com |

| Solution | Room Temperature (e.g., CDCl₃) | Flexible, Flattened Cone (Time-averaged) | Rapid interconversion between multiple conformers. | tandfonline.com, tandfonline.com, rsc.org |

Host Guest Chemistry and Molecular Recognition

Principles of Host-Guest Complexation with Calixarenes

The foundation of host-guest chemistry involving calixarenes like p-isopropylcalix researchgate.netarene lies in the principle of molecular recognition. This process relies on the specific, non-covalent association between a host molecule (the calixarene) and a guest molecule or ion. wikipedia.org The key to this interaction is structural and chemical complementarity.

Calixarenes are considered pre-organized hosts because their cup-like conformation, featuring a hydrophobic cavity and a hydrophilic upper rim of hydroxyl groups, exists before the binding event. researchgate.net This semi-rigid structure reduces the entropic penalty associated with the guest's conformational restriction upon complexation. The size and flexibility of the calix researchgate.netarene macrocycle, larger than its calix mdpi.comarene counterpart, allow it to accommodate a wider range of guest sizes. nih.gov The p-isopropyl groups on the upper rim enhance the hydrophobicity of the cavity, while the phenolic hydroxyl groups at the lower rim can be chemically modified to fine-tune binding properties and introduce specific interaction sites. nih.govresearchgate.net Complexation is often a dynamic equilibrium, and the stability, stoichiometry, and kinetics of the resulting host-guest complex are significantly influenced by the nature of the solvent. researchgate.netmdpi.com

Binding Mechanisms and Driving Forces

The formation of a stable complex between p-isopropylcalix researchgate.netarene and a guest is driven by a combination of forces that collectively overcome the energetically demanding desolvation of both host and guest.

Non-Covalent Interactions (e.g., π-π, CH-π, hydrogen bonding)

A suite of non-covalent interactions is responsible for the stability of calixarene (B151959) host-guest complexes. wikipedia.orgnumberanalytics.com The aromatic walls of the p-isopropylcalix researchgate.netarene cavity are electron-rich, making them suitable for engaging in several types of interactions:

π-π Stacking: These interactions occur between the aromatic rings of the calixarene host and an aromatic guest molecule. numberanalytics.com

CH-π Interactions: The hydrogen atoms of a guest's aliphatic groups can interact favorably with the π-system of the host's aromatic rings.

Solvent Reorganization Energy

A thermodynamic study on the complexation of p-isopropylcalix researchgate.netarene with the cesium ion (Cs+) in dimethylsulfoxide-acetonitrile (DMSO-AN) binary mixtures demonstrated this solvent dependence. mdpi.comnih.govnih.gov The stability of the complex was found to be strongly affected by the composition of the solvent mixture. mdpi.comnih.gov This is attributed to the competition between the calixarene and the solvent molecules for the cation. core.ac.uk Solvents with high solvating power (a high Gutmann donor number), like DMSO, solvate cations strongly, making complexation by the calixarene less favorable. researchgate.net Conversely, in less coordinating solvents like acetonitrile (B52724), the stability constant for the complex is higher. researchgate.net The energy associated with the rearrangement of these solvent molecules around the host, guest, and the final complex is a key thermodynamic factor.

Guest Selectivity and Affinity

p-Isopropylcalix researchgate.netarene exhibits selectivity in binding, favoring guests that are a good match for its cavity size, shape, and electronic properties. This selectivity is particularly evident in its interactions with metal cations.

Metal Cation Complexation (e.g., Cs+, Cr³⁺, Li⁺, Ag⁺, Ti³⁺)

The ability of p-isopropylcalix researchgate.netarene to complex with various metal cations has been investigated, with detailed studies available for certain ions.

Cesium (Cs⁺): The complexation of p-isopropylcalix researchgate.netarene with Cs⁺ has been studied in detail using conductometry in DMSO-acetonitrile solvent mixtures. mdpi.comcapes.gov.br The studies show the formation of a 1:1 host-guest complex. nih.gov The stability of this complex is highly dependent on both the solvent composition and the temperature. mdpi.com Thermodynamically, the complex was found to be enthalpy destabilized but entropy stabilized, with the positive entropy change being the driving force for the complexation. researchgate.netnih.gov This suggests that the release of a large number of solvent molecules upon complexation is a key factor. mdpi.com

Table 1: Stability Constants (log Kf) for the (p-isopropylcalix researchgate.netarene·Cs)⁺ Complex in DMSO-AN Binary Solvents at Different Temperatures. mdpi.com

Data sourced from Rezayi et al. (2011). The stability constants represent the equilibrium for the formation of the 1:1 complex.

| Mole % DMSO | log Kf at 25 °C | log Kf at 35 °C | log Kf at 45 °C |

| 100.0 | 2.51 (± 0.08) | 2.60 (± 0.05) | 2.72 (± 0.04) |

| 74.6 | 2.59 (± 0.06) | 2.68 (± 0.03) | 2.79 (± 0.03) |

| 52.5 | 2.73 (± 0.04) | 2.81 (± 0.02) | 2.92 (± 0.02) |

| 32.9 | 2.85 (± 0.03) | 2.94 (± 0.02) | 3.05 (± 0.01) |

| 15.5 | 2.96 (± 0.02) | 3.04 (± 0.01) | 3.16 (± 0.01) |

| 0.0 | 3.02 (± 0.01) | 3.11 (± 0.01) | 3.23 (± 0.01) |

Table 2: Thermodynamic Parameters for the (p-isopropylcalix researchgate.netarene·Cs)⁺ Complex in DMSO-AN Binary Solvents at 25 °C. mdpi.com

Data sourced from Rezayi et al. (2011).

| Mole % DMSO | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |

| 100.0 | 17.5 (± 1.2) | 105.1 (± 4.1) |

| 74.6 | 16.5 (± 1.1) | 104.9 (± 3.8) |

| 52.5 | 15.6 (± 0.9) | 104.8 (± 3.1) |

| 32.9 | 16.5 (± 0.8) | 109.8 (± 2.8) |

| 15.5 | 16.7 (± 0.7) | 112.9 (± 2.5) |

| 0.0 | 17.4 (± 0.6) | 116.3 (± 2.1) |

Chromium (Cr³⁺), Lithium (Li⁺), Silver (Ag⁺), and Titanium (Ti³⁺): While detailed thermodynamic studies for the complexation of p-isopropylcalix researchgate.netarene with Cr³⁺, Li⁺, Ag⁺, and Ti³⁺ are not as extensively reported as for Cs⁺, research on related calixarenes provides insights. For instance, the smaller analogue, p-isopropylcalix mdpi.comarene, has been studied with Cr³⁺, showing the formation of a 1:1 complex that is also enthalpy destabilized and entropy stabilized. core.ac.uk The complexation behavior of calixarenes with Li⁺ is influenced by cation-π interactions and the compatibility between the cation size and the host cavity. nih.govirb.hr The interaction of p-isopropylcalix researchgate.netarene with Ag⁺ has been utilized in electrochemical applications, where it served as a modifying agent on an electrode for the detection of silver ions. mdpi.comkoreascience.kr Studies involving Ti³⁺ have been conducted with other calixarene-type molecules like c-methylcalix mdpi.comresorcinarene, indicating that these macrocycles can effectively complex with highly charged cations. scribd.comresearchgate.net Literature surveys conducted in 2011 noted a lack of thermodynamic studies for complex formation between p-isopropylcalix researchgate.netarene and any metal cations other than the reported Cs⁺ work, suggesting this remains a specialized area of research. researchgate.net

Organic Molecule Encapsulation

The large, pre-organized cavity of p-isopropylcalix-6-arene, shaped by six isopropyl-substituted phenol (B47542) units, makes it a capable host for a variety of neutral organic guest molecules. The encapsulation is primarily driven by non-covalent interactions, such as van der Waals forces and CH-π interactions between the guest and the electron-rich aromatic walls of the calixarene cavity.

Research has shown that the conformation of the calixarene can be influenced by the encapsulation of guest molecules. While solution-state studies have suggested a "winged" conformation for some calix vulcanchem.comarenes, the inclusion of specific guests can stabilize different arrangements in the solid state. For instance, the encapsulation of dimethyl sulfoxide (B87167) (DMSO) within a related p-tert-butylcalix vulcanchem.comarene has been observed to lock the host in a winged-cone conformation through multiple hydrogen bonds and CH-π interactions. core.ac.uk This strong encapsulation resulted in a host-guest complex with a calculated energy 23.4 kcal/mol lower than the isolated species, demonstrating a significant stabilization effect. nih.gov

The versatility of the calix vulcanchem.comarene cavity is further demonstrated by its ability to form complexes with various aromatic solvents. A notable example is the formation of a crystalline 1:3 complex between this compound and benzene (B151609), highlighting its capacity to include multiple small guest molecules. acs.org Theoretical studies on generic calix vulcanchem.comarenes (CX vulcanchem.com) support the favorable encapsulation of isomers of nitrophenol, with the binding strength influenced by the potential for hydrogen bonding between the guest and the host's phenolic hydroxyl groups. researchgate.net The interaction energy for these complexes was found to follow the order: p-nitrophenol > m-nitrophenol > o-nitrophenol. researchgate.net

Furthermore, the broader family of p-isopropylcalixarenes has shown promise in specialized applications. The larger analogue, p-isopropylcalix core.ac.ukarene, has been effectively used in the purification of fullerenes by selectively forming precipitate complexes with C60 from toluene (B28343) or benzene solutions. google.comgoogle.com

Anion Recognition

Unmodified calixarenes, including this compound, generally exhibit poor affinity for anions. medcraveonline.com The electron-rich nature of their cavity and the phenolic hydroxyl groups are not suited for binding negatively charged species. However, by strategically functionalizing the calixarene scaffold, it is possible to create powerful and selective anion receptors. medcraveonline.commedcraveonline.com This is typically achieved by attaching hydrogen-bond donor groups, such as urea (B33335) or thiourea (B124793) moieties, to the upper or lower rim of the calixarene. medcraveonline.commdpi.com

While specific studies on anion recognition by functionalized this compound are not extensively documented, research on the closely related p-tert-butylcalix vulcanchem.comarene provides a clear blueprint for this application. Neutral receptors based on urea-derivatized p-tert-butylcalix vulcanchem.comarenes have been shown to effectively complex halide and tricarboxylate anions. medcraveonline.commedcraveonline.com The urea groups provide acidic N-H protons that can form strong hydrogen bonds with the target anion, holding it within the receptor's binding pocket.

The general principles of this approach are well-established:

Hydrogen Bonding: The primary interaction driving anion recognition in these systems is the formation of hydrogen bonds between the urea/thiourea N-H groups and the anion. frontiersin.org

Binding Strength: The strength of the binding is influenced by the basicity of the anion and the acidity of the N-H protons. Thiourea derivatives are often stronger binders than their urea counterparts due to the higher acidity of their N-H protons. frontiersin.org

Selectivity: Selectivity for different anions can be tuned by altering the conformation of the calixarene (e.g., cone vs. 1,3-alternate) and the number and placement of the hydrogen-bond donating substituents. medcraveonline.com

This functionalization strategy transforms the calixarene from a simple scaffold into a sophisticated receptor capable of selective anion entrapment, with potential applications in sensing and separation. medcraveonline.com

Thermodynamics and Kinetics of Complexation

The complexation of ions by this compound is governed by a delicate balance of thermodynamic factors, including enthalpy (ΔH°c) and entropy (ΔS°c). These parameters are significantly influenced by the nature of the solvent system, which affects the solvation and desolvation of the host, guest, and the resulting complex. mdpi.comresearchgate.net

A detailed thermodynamic investigation of the complexation between this compound and the cesium cation (Cs+) was conducted in various dimethylsulfoxide (DMSO) and acetonitrile (AN) binary solvent mixtures. mdpi.comcapes.gov.br Conductometric measurements revealed the formation of a 1:1 stoichiometry complex, (this compound·Cs)+, across all tested solvent compositions. mdpi.comcapes.gov.br

The stability of the complex, quantified by the formation constant (Kf), showed a non-linear relationship with the solvent composition. mdpi.com By studying the temperature dependence of the stability constants, the standard enthalpy (ΔH°c) and entropy (ΔS°c) of complexation were determined. The results consistently showed that the formation of the (this compound·Cs)+ complex is enthalpy destabilized (positive ΔH°c) but entropy stabilized (positive TΔS°c). mdpi.comresearchgate.netcapes.gov.br This indicates that the process is driven by a net increase in the disorder of the system, likely due to the release of a significant number of solvent molecules from the solvation shells of the cation and the ligand upon complexation. Both the enthalpic and entropic contributions were found to be strongly dependent on the solvent composition. mdpi.comresearchgate.net

The nature of the solvent system can also have a profound impact on the kinetics of guest exchange, although specific kinetic data for this compound are limited. researchgate.net

The table below summarizes the thermodynamic data for the complexation of Cs+ by this compound in different DMSO-AN solvent mixtures at various temperatures.

| mol% DMSO in AN | Temperature (°C) | log Kf (± SD) | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |

|---|---|---|---|---|

| 100 | 25 | 2.80 (± 0.08) | 18.5 (± 0.8) | 116.1 (± 2.5) |

| 35 | 2.90 (± 0.05) | |||

| 45 | 2.98 (± 0.07) | |||

| 74.6 | 25 | 3.20 (± 0.09) | 12.1 (± 0.7) | 102.1 (± 2.4) |

| 35 | 3.25 (± 0.06) | |||

| 45 | 3.30 (± 0.08) | |||

| 52.5 | 25 | 3.43 (± 0.04) | 12.8 (± 0.9) | 110.1 (± 2.9) |

| 35 | 3.50 (± 0.07) | |||

| 45 | 3.57 (± 0.05) | |||

| 32.9 | 25 | 3.62 (± 0.08) | 10.1 (± 0.5) | 106.6 (± 1.7) |

| 35 | 3.66 (± 0.06) | |||

| 45 | 3.70 (± 0.09) | |||

| 15.5 | 25 | 3.81 (± 0.07) | 10.9 (± 0.6) | 110.5 (± 2.0) |

| 35 | 3.86 (± 0.05) | |||

| 45 | 3.91 (± 0.08) |

Data sourced from Ahmadzadeh et al. (2011). mdpi.com

Supramolecular Assemblies and Materials Science Applications

Self-Assembly of p-Isopropylcalix-6-arene and its Derivatives

The self-assembly of this compound and its functionalized derivatives is a spontaneous process driven by non-covalent interactions, leading to the formation of organized supramolecular structures.

Derivatives of this compound, particularly amphiphilic variants, have demonstrated the ability to self-assemble into a variety of nanostructures in solution. For instance, an amphiphilic p-sulfonatocalix nih.govarene, synthesized through sulfonation and lipophilic conjugation, self-assembles into polydispersed nanostructures with a mean diameter of 136.45 ± 2.41 nm and a surface charge of -49.93 ± 0.35 mV. nih.gov These nanostructures have been explored as nano-cargos for drugs. nih.gov The morphology of these self-assembled structures can range from micelles and vesicles to more complex arrangements like nanofibers and nanorods, depending on the specific modifications to the calixarene (B151959) scaffold. frontiersin.org

The aggregation behavior of this compound derivatives can be precisely controlled. For example, the aggregation of amphiphilic p-sulfonatocalix[n]arenes is influenced by their concentration. mdpi.com Below the critical micelle concentration (CMC), these molecules may exist in specific conformations, but above the CMC, they self-assemble into micelles where the hydrophobic alkyl chains are oriented towards the core and the hydrophilic sulfonate groups are exposed to the aqueous environment. mdpi.com This aggregation can also be triggered or influenced by the presence of guest molecules, leading to the formation of discrete stacked aggregates.

The solvent environment and the concentration of the calixarene play a crucial role in the self-assembly process. In aqueous solutions, hydrophobic interactions are a primary driving force for the aggregation of amphiphilic calixarenes. mdpi.com The concentration dictates the transition from individual molecules to organized assemblies like micelles. mdpi.com The composition of binary solvent systems, such as dimethylsulfoxide-acetonitrile, has been shown to affect the stability of complexes formed between this compound and cations like Cs+. mdpi.com A non-linear relationship exists between the stability constant of the complex and the solvent composition, highlighting the intricate role of the solvent in modulating intermolecular interactions. mdpi.com

Controlled Aggregation

Integration into Polymeric Matrices and Membranes

This compound has been successfully incorporated into polymeric matrices to create functional materials, particularly for sensor applications. A notable application is the development of cesium-selective polymeric membrane electrodes. tandfonline.comresearchgate.net In these sensors, this compound acts as an ionophore, a molecule that selectively binds to a specific ion. nih.gov The membrane typically consists of a polymer matrix like high molecular weight polyvinyl chloride (PVC), a plasticizer such as dioctyl phthalate (B1215562) (DOP), and an ionic additive like potassium tetrakis(4-chlorophenyl)borate (KTpClPB). nih.govresearchgate.net The calixarene, dispersed within this matrix, provides the selective recognition sites for the target ion. The performance of these sensors, including their selectivity and sensitivity, is highly dependent on the composition of the membrane. researchgate.netd-nb.info

Below is a data table summarizing the composition of an optimized cesium-selective polymeric membrane:

| Component | Function | Optimized Amount |

| This compound | Ionophore | 5 mg |

| Polyvinyl Chloride (PVC) | Polymer Matrix | 30 mg |

| Dioctyl Phthalate (DOP) | Plasticizer | 62 mg |

| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Ionic Additive | 3 mg |

Table 1: Composition of a Cesium-Selective Polymeric Membrane Incorporating this compound. researchgate.net

This membrane exhibited a near-Nernstian response to cesium ions over a wide concentration range, demonstrating the successful integration and functionality of this compound within a polymeric framework. researchgate.net

Hybrid Materials and Nanocomposites

The incorporation of this compound into inorganic or hybrid materials has led to the creation of advanced nanocomposites with synergistic properties. mdpi.comelsevier.com These materials combine the molecular recognition capabilities of the calixarene with the physical and chemical properties of the inorganic component.

This compound has been effectively used as a stabilizing agent in the synthesis of metal nanoparticles, particularly silver nanoparticles (AgNPs). mdpi.comnih.gov The calixarene layer on the surface of the nanoparticles prevents their agglomeration and allows for control over their size and distribution. mdpi.comresearchgate.net An electrochemical method has been reported for the synthesis of AgNPs on a glassy carbon electrode modified with this compound. mdpi.comresearchgate.net In this process, silver ions are first preconcentrated on the calixarene-modified electrode and then electrochemically reduced to form nanoparticles. researchgate.net

The resulting this compound-stabilized AgNPs have shown significant catalytic activity. For example, they have been used for the electrocatalytic reduction of hydrogen peroxide. mdpi.comresearchgate.net The size and distribution of the synthesized nanoparticles can be influenced by factors such as the concentration of the calixarene and the applied potential during the reduction of the silver ions. researchgate.net

A study on the electrochemical synthesis of AgNPs using a this compound matrix reported the following characteristics:

| Property | Value |

| Average Size of AgNPs | 70 nm |

| Distribution | Homogeneous |

Table 2: Characteristics of Silver Nanoparticles Stabilized by this compound. researchgate.net

This demonstrates the utility of this compound in creating stable and catalytically active metal nanoparticle-based hybrid materials.

Calixarene-Stabilized Metal Nanoparticles (e.g., Silver Nanoparticles)

Thin Film Formation and Crystallization Processes

The ability of this compound to self-assemble into ordered structures is fundamental to its application in thin films and crystal engineering. The formation of thin films, particularly Langmuir-Blodgett (LB) films, allows for precise control over the molecular organization at interfaces.

Langmuir films of calixarenes are formed by spreading a solution of the compound onto a water subphase. researchgate.netnanoscience.com As the solvent evaporates, the amphiphilic calixarene molecules organize at the air-water interface. nanoscience.com The resulting monolayer can then be transferred onto a solid substrate layer by layer, creating a highly ordered multilayer film. researchgate.netnanoscience.com The quality and properties of the LB film are influenced by several factors, including the subphase composition, temperature, and deposition pressure. researchgate.netnanoscience.com

A study on calix worktribe.comarene LB films demonstrated the formation of a uniform and high-quality film with a transfer ratio of approximately 0.99 at a deposition pressure of 21 mN/m. researchgate.net The table below details the characterization of such a film.

| Measurement | Value |

| Deposition pressure | 21 mN/m researchgate.net |

| Transfer ratio | ~0.99 researchgate.net |

| Water contact angle on modified glass | 86.2° ± 4.5° researchgate.net |

| Surface free energy | 25.86 mN/m researchgate.net |

This table presents key parameters for a Langmuir-Blodgett film of calix worktribe.comarene, indicating successful and uniform deposition.

The crystallization of this compound is a complex process influenced by the solvent of crystallization. tandfonline.com The conformation of the calixarene molecule in the solid state is highly dependent on the solvent's ability to participate in hydrogen bonding. tandfonline.com For instance, p-tert-butylcalix worktribe.comarene, a closely related compound, adopts a pinched cone conformation when crystallized from non-hydrogen-bonding solvents, allowing for a cyclic array of intramolecular hydrogen bonds. tandfonline.comacs.org However, in the presence of hydrogen-bonding solvents, the macrocycle often adopts a 1,2,3-alternate conformation. tandfonline.com

The crystal structure of this compound itself has been determined, providing insight into its molecular geometry and packing in the solid state. worktribe.comacs.org The study of its crystallization behavior is crucial for understanding its inclusion capabilities and for the rational design of crystalline materials with specific properties. Polymorphism, the ability of a compound to exist in multiple crystal forms, is also a significant aspect of calixarene chemistry, with different polymorphs exhibiting distinct physical properties. acs.orgmdpi.com

Advanced Applications

Sensing and Detection Systems

The macrocyclic structure of p-isopropylcalix-6-arene allows it to act as a host molecule, forming inclusion complexes with a variety of guest species. This host-guest chemistry is the foundation for its use in chemical sensors.

Potentiometric sensors operate by measuring the potential difference between a reference electrode and an indicator electrode, which is sensitive to the concentration of a specific ion in a solution. This compound has been successfully incorporated as an ionophore in the fabrication of ion-selective electrodes (ISEs). An ionophore is a chemical species that reversibly binds ions.

For instance, a PVC-based membrane sensor using this compound as an ionophore has been developed for the selective detection of Calcium(II) ions (Ca²⁺). tandfonline.com This sensor demonstrated a near-Nernstian response, which is a predictable change in potential for a ten-fold change in ion concentration, with a slope of 30 mV per decade of activity. tandfonline.com It exhibited a wide linear concentration range for Ca²⁺ from 3.9 × 10⁻⁶ to 1.0 × 10⁻¹ M. tandfonline.com The sensor also showed good selectivity for Ca²⁺ over other mono-, bi-, and trivalent cations. tandfonline.com

Table 1: Performance of a this compound Based Potentiometric Sensor for Ca²⁺

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | tandfonline.com |

| Target Ion | Ca²⁺ | tandfonline.com |

| Linear Range | 3.9 × 10⁻⁶ – 1.0 × 10⁻¹ M | tandfonline.com |

| Slope | 30 mV/decade | tandfonline.com |

| Response Time | 15 s | tandfonline.com |

| Lifespan | 3 months | tandfonline.com |

| pH Range | 2.5–6.0 | tandfonline.com |

Electrochemical sensors are a broader class of sensors that utilize a variety of electrochemical techniques, such as voltammetry and amperometry, to detect analytes. The principle often involves the interaction of the analyte with a modified electrode surface, leading to a measurable change in current or potential.

This compound has been employed as a matrix on electrode surfaces to facilitate the electrochemical synthesis of nanoparticles, which then act as the active sensing element. researchgate.netnih.gov For example, silver nanoparticles (AgNPs) have been prepared on a glassy carbon electrode modified with this compound. researchgate.netnih.gov The calixarene (B151959) layer helps to control the size and prevent the agglomeration of the nanoparticles. researchgate.net These AgNP-modified electrodes have shown good catalytic ability for the reduction of hydrogen peroxide (H₂O₂), making them effective electrochemical sensors for this molecule. researchgate.netnih.gov The sensor exhibited a linear response to H₂O₂ in the concentration range of 5.0 × 10⁻⁵ to 6.5 × 10⁻³ M, with a detection limit of 2.7 × 10⁻⁵ M. researchgate.net

Fluorescent sensors utilize changes in fluorescence properties, such as intensity or wavelength, upon interaction with an analyte. While research on this compound itself as a fluorescent sensor is less common, its derivatives and related calixarenes have been extensively studied in this area. The general principle involves attaching a fluorescent group (fluorophore) to the calixarene scaffold. The binding of a guest molecule or ion into the calixarene cavity can alter the chemical environment of the fluorophore, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" response can be used for detection.

For example, a calix core.ac.ukarene derivative functionalized with pyrenylurea groups has been shown to act as a selective fluorescent chemosensor for phosphatidylcholine-type lipids. rsc.org The selectivity arises from the complementary shape and hydrogen bonding interactions between the lipid's headgroup and the receptor's binding site. rsc.org While this example does not use this compound directly, it illustrates the potential of the calix core.ac.ukarene framework in designing fluorescent sensors.

The ability of this compound to selectively bind certain metal ions has been exploited for the development of sensors for their detection.

A highly selective and sensitive polymeric membrane sensor for cesium (Cs⁺) ions has been developed using this compound as the ionophore. rsc.orgrsc.org This sensor exhibited a near-Nernstian response with a slope of 57.29 ± 0.31 mV per decade over a wide concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M. rsc.orgrsc.org The sensor demonstrated a low detection limit of 1.0 × 10⁻⁶ M and a fast response time of less than 10 seconds. rsc.orgrsc.org It was also shown to be highly reproducible and stable for at least 12 weeks. rsc.org The high selectivity for Cs⁺ is crucial for applications such as monitoring nuclear waste. nih.gov

While specific research on this compound for chromium (Cr³⁺) detection is not as prevalent, other calixarene-based sensors have been developed for this ion. For instance, a PVC membrane sensor for Cr³⁺ was prepared using 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one as the ionophore, showing a Nernstian slope of 19.7 ± 0.3 mV/decade. researchgate.net

Table 2: Performance of a this compound Based Potentiometric Sensor for Cs⁺

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | rsc.orgrsc.org |

| Target Ion | Cs⁺ | rsc.orgrsc.org |

| Linear Range | 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ M | rsc.orgrsc.org |

| Slope | 57.29 ± 0.31 mV/decade | rsc.orgrsc.org |

| Detection Limit | 1.0 × 10⁻⁶ M | rsc.orgrsc.org |

| Response Time | < 10 s | rsc.orgrsc.org |

| Lifespan | ~12 weeks | rsc.org |

| pH Range | 2–11 | rsc.orgrsc.org |

The hydrophobic cavity of this compound makes it suitable for recognizing and binding organic molecules. This has been applied in the development of sensors for various organic compounds.

The aforementioned fluorescent sensor based on a calix core.ac.uktris-pyrenylurea derivative demonstrates the selective detection of phosphatidylcholine-type lipids. rsc.org The recognition mechanism involves the interaction of the lipid's zwitterionic headgroup with the receptor's hydrogen-bonding sites and hydrophobic pocket. rsc.org This biomimetic approach mimics natural recognition systems. rsc.org

Selective Ion Detection (e.g., Cs+, Cr3+)

Catalysis and Electrocatalysis

Beyond sensing, this compound has found applications in the field of catalysis and electrocatalysis. Its role is often as a stabilizing agent or a support material for catalytically active metal nanoparticles.

This compound has been utilized as a matrix for the electrochemical synthesis of silver nanoparticles (AgNPs) on a glassy carbon electrode. researchgate.netnih.gov These AgNPs supported on the calixarene-modified electrode exhibited significant electrocatalytic activity towards the reduction of hydrogen peroxide. researchgate.netnih.gov The calixarene layer plays a crucial role in controlling the size and distribution of the nanoparticles, which in turn influences their catalytic performance. researchgate.net

In another study, a simple route for the electrochemical preparation of copper/platinum (Cu/Pt) nanoparticles supported on a glassy carbon electrode was developed using a this compound matrix. This system also demonstrated catalytic activity for the electrochemical oxidation of H₂O₂.

The use of calixarenes in catalysis extends to their ability to act as ligands for metal catalysts in various organic reactions, such as Friedel-Crafts alkylations. While not specific to the p-isopropyl derivative, calixarenes, in general, can influence the selectivity and efficiency of these reactions. beilstein-journals.org

Electrocatalytic Reduction of Hydrogen Peroxide

Recent studies have highlighted the utility of this compound in the electrocatalytic reduction of hydrogen peroxide (H₂O₂). One notable approach involves the use of a glassy carbon electrode (GCE) modified with this compound to support silver nanoparticles (AgNPs). researchgate.netumz.ac.ir In this system, the calixarene layer plays a crucial role in controlling the size of the AgNPs and preventing their agglomeration. researchgate.netmdpi.com The resulting modified electrode demonstrates significant catalytic activity towards the reduction of H₂O₂. umz.ac.ir

The fabrication process involves the preconcentration of silver ions on the this compound-modified GCE, followed by their electrochemical reduction to form AgNPs with an average size of 70 nm. researchgate.netumz.ac.ir The performance of this electrochemical sensor is influenced by several factors, including the concentration of this compound, the potential applied for the reduction of silver ions, the number of calixarene layers, and the pH of the solution. researchgate.netumz.ac.ir Under optimal conditions, this sensor exhibits a linear response to H₂O₂ concentrations ranging from 5.0×10⁻⁵ to 6.5×10⁻³ M, with a detection limit of 2.7×10⁻⁵ M. researchgate.netumz.ac.ir This method provides a promising, easy-to-use, and cost-effective technique for preparing nanoparticle-based electrochemical sensors. researchgate.net

| Parameter | Value | Reference |

| Analyte | Hydrogen Peroxide (H₂O₂) | researchgate.netumz.ac.ir |

| Electrode | Silver Nanoparticle-Modified Glassy Carbon Electrode | researchgate.netumz.ac.ir |

| Support Matrix | This compound | researchgate.netumz.ac.ir |

| Linear Range | 5.0×10⁻⁵ to 6.5×10⁻³ M | researchgate.netumz.ac.ir |

| Detection Limit | 2.7×10⁻⁵ M | researchgate.netumz.ac.ir |

Asymmetric Catalysis

The field of asymmetric catalysis has explored the use of inherently chiral calixarenes, which are synthesized through methods like fragment condensation or asymmetric functionalization of the calixarene skeleton. semanticscholar.orgmdpi.com While much of the research has focused on calix researchgate.netarenes, the principles extend to larger macrocycles like this compound. semanticscholar.org The creation of chirality in calixarenes can be achieved by introducing different substituents on the lower rim, leading to various chiral isomers. semanticscholar.org These chiral structures can then be utilized as ligands in metal-catalyzed asymmetric reactions, although specific examples focusing solely on this compound in asymmetric catalysis are still emerging. The potential lies in designing and synthesizing chiral derivatives of this compound that can act as effective catalysts for enantioselective transformations.

Separation and Extraction Technologies

The ability of calixarenes to form host-guest complexes with various ions and neutral molecules makes them highly valuable in separation and extraction processes. academie-sciences.fr

Solvent Extraction of Metal Ions (e.g., Lithium)

The selective extraction of metal ions is a critical application of calixarenes. While extensive research has been conducted on calix researchgate.netarene derivatives for lithium extraction, the larger p-isopropylcalix academie-sciences.frarene also demonstrates potential in this area. researchgate.netfrontiersin.orgmdpi.com The efficiency of extraction is highly dependent on the functional groups attached to the calixarene core. For instance, studies on calix researchgate.netarene have shown that monoacetic acid derivatives exhibit high selectivity for lithium ions. frontiersin.orgmdpi.com The principles of host-guest chemistry that govern these interactions are applicable to this compound as well. The complexation of this compound with cations like cesium (Cs⁺) has been studied, indicating its capability to interact with metal ions. researchgate.netresearchgate.net The extraction process typically involves a liquid-liquid extraction system where the calixarene acts as an extractant in an organic phase to selectively bind and transport the target metal ion from an aqueous phase. frontiersin.orgtsijournals.com

| Metal Ion | Calixarene Derivative | Key Finding | Reference |

| Lithium (Li⁺) | Monoacetic acid calix researchgate.netarene | High selectivity over other alkali and alkaline earth metals. | frontiersin.orgmdpi.com |

| Cesium (Cs⁺) | This compound | Forms a 1:1 complex in dimethylsulfoxide-acetonitrile binary solvents. | researchgate.netresearchgate.net |

Purification Processes

p-Isopropylcalix-arenes have been investigated for their role in purification processes, particularly for the separation of fullerenes. google.com For example, p-isopropylcalix google.comarene has been shown to selectively precipitate C₆₀ from a mixture of fullerenes in toluene (B28343) or benzene (B151609), allowing for its purification. google.com This selective complexation is a hallmark of calixarene chemistry and can be applied to various purification challenges. The underlying principle is the size and shape complementarity between the host calixarene cavity and the guest molecule, leading to the formation of a stable complex that can be easily separated.

Biological and Biomedical Applications

The unique molecular architecture of calixarenes has also led to their exploration in several biological and biomedical contexts. nih.gov

Detoxification

The potential of calixarene derivatives in detoxification processes is an emerging area of research. Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, have been studied for their ability to form host-guest complexes with toxins, potentially neutralizing their harmful effects. nankai.edu.cn This concept has been explored for the detoxification of pesticides. nankai.edu.cn While direct studies on this compound for detoxification are limited, the fundamental principle of encapsulating toxic molecules within the calixarene cavity is a promising strategy. For instance, carboxylatopillar academie-sciences.frarene, a related macrocycle, has been used in a host-guest formulation to detoxify paraquat. nih.gov This suggests that appropriately functionalized p-isopropylcalix-6-arenes could be designed to target specific toxins.

Drug Delivery Systems

The unique structural characteristics of this compound and its derivatives, such as a well-defined hydrophobic cavity and the potential for functionalization at its upper and lower rims, make it a compelling scaffold for the development of advanced drug delivery systems. These systems primarily operate on the principle of host-guest chemistry, where the calixarene encapsulates a "guest" drug molecule, thereby improving its solubility, stability, and bioavailability.

Water-soluble derivatives are particularly significant in this field. For instance, p-sulfonatocalix researchgate.netarene, a derivative of this compound, has been extensively studied for its ability to form stable inclusion complexes with various therapeutic agents. This modification enhances the water solubility and biocompatibility of the carrier system. nih.gov Research has demonstrated the encapsulation of anticancer drugs, such as doxorubicin (B1662922) (Dox), within p-sulfonatocalix researchgate.netarene-functionalized gold nanoparticles (SCx6AuNPs). nih.govnih.gov In these systems, the calixarene acts as a capping agent on the nanoparticle surface, with its free cavity available to bind drug molecules. nih.gov

A key feature of these calixarene-based systems is their capacity for stimuli-responsive drug release. The release of the encapsulated drug can be triggered by specific environmental cues, such as a change in pH. nih.gov Cancerous tissues are often more acidic (pH 5–6.5) than healthy tissues (pH 7.4), a feature that can be exploited for targeted drug release. Studies have shown that the release of doxorubicin from SCx6AuNPs increases as the pH decreases from 8 to 3, indicating a pH-sensitive release mechanism that could selectively target tumor microenvironments. nih.gov Furthermore, release can be initiated by competitive binding agents, such as spermidine (B129725) or adamantylamine, which displace the drug from the calixarene cavity. nih.gov Theoretical studies have also identified p-isopropylcalix researchgate.netarene as a promising carrier for tyrosine kinase inhibitors like gefitinib (B1684475) and regorafenib, highlighting its potential to form stable inclusion complexes and act as an effective drug carrier.

| Calixarene Host System | Guest Drug | Key Research Findings |

|---|---|---|

| p-Sulfonatocalix researchgate.netarene-Functionalized Gold Nanoparticles (SCx6AuNPs) | Doxorubicin (Dox) | Efficient uptake and stimuli-responsive release triggered by low pH and competitive binding agents. nih.gov |

| p-isopropylcalix researchgate.netarene | Gefitinib / Regorafenib | Theoretical studies show high capability to act as a drug carrier for these tyrosine kinase inhibitors. |

Bioimaging

The inherent ability of this compound and its functionalized analogues to selectively bind ions and small molecules makes them excellent candidates for the development of fluorescent probes and sensors for bioimaging. researchgate.netacs.org These systems typically consist of the calixarene scaffold (the ionophore or host) covalently linked to a fluorophore, which signals the binding of a target analyte through a change in its fluorescence emission. mdpi.com

Derivatives of calix researchgate.netarene have been engineered to create chemosensors capable of detecting specific, biologically relevant molecules. For example, a calix researchgate.netarene functionalized with three pyrenylurea units has been shown to selectively interact with phosphatidylcholine-type lipids. rsc.org The selectivity arises from the high degree of complementarity between the lipid's headgroup and the receptor's binding site, demonstrating a biomimetic recognition approach. rsc.org

Furthermore, water-soluble sulfonated calix researchgate.netarenes have been incorporated into sensor arrays. mdpi.com These arrays, when used with fluorescent dyes, can detect various analytes in solution, with the combination of calixarene and dye producing a unique signal for each target. mdpi.com This approach has been applied to read histone code modifications, which are important in gene regulation. mdpi.com

Nanoparticle-based systems also play a role in bioimaging. p-Sulfonatocalix researchgate.netarene-functionalized gold nanoparticles (SCx6AuNPs) have been used to track cellular uptake. nih.govnih.gov By loading the nanoparticles with a fluorescent tracking probe like Thioflavin T (ThT) instead of a drug, researchers can visualize the internalization of the nanoconjugates into cells. nih.gov Bright fluorescence microscope images of cancer cells stained with ThT-loaded SCx6AuNPs confirm the successful uptake by the cells, validating their potential for use in both drug delivery and bioimaging applications. nih.govnih.gov In a different approach, p-isopropylcalix researchgate.netarene has been used as a matrix to support silver nanoparticles on an electrode, creating an electrochemical sensor for hydrogen peroxide, a molecule of significant biological interest. researchgate.net

| Sensing Platform | Target Analyte | Sensing Mechanism / Response |

|---|---|---|

| Calix researchgate.nettris-pyrenylurea | Phosphatidylcholine Lipids | Selective binding to the zwitterionic headgroup, detected by fluorescence spectroscopy. rsc.org |

| p-Sulfonatocalix researchgate.netarene Sensor Array | Histone Modifications | Operates with fluorescent dyes (e.g., LCG, MPPE) using an indicator-displacement assay strategy. mdpi.com |

| ThT-loaded SCx6AuNPs | Cellular Uptake Marker | Provides bright fluorescence within cells, acting as a tracking probe for nanoparticle internalization. nih.gov |

| p-isopropylcalix researchgate.netarene-AgNP Electrode | Hydrogen Peroxide (H₂O₂) | Electrochemical detection of H₂O₂ reduction, demonstrating sensing capability. researchgate.net |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For p-isopropylcalix-6-arene and its analogues, DFT calculations provide crucial insights into conformational preferences and the influence of the environment on its structure.

DFT calculations have been employed to assess the impact of solvents on the conformations of p-isopropylcalix[n]arene anions (where n can be 4, 6, or 8). researchgate.net These studies are critical for understanding the deprotonation behavior and subsequent metal ion complexation in different solvent environments. researchgate.net For instance, research on the binding of lanthanide(III) cations with p-isopropylcalix[n]arenes utilized DFT to estimate how the solvent affects both the acidity and the conformations of the resulting calixarene (B151959) anions. researchgate.net

While specific DFT studies on the neutral this compound are not extensively detailed in the surveyed literature, extensive research on the closely related p-tert-butylcalix mdpi.comarene provides a strong model for its behavior. In these studies, DFT calculations at levels like B3LYP/6-31G* are used to explore the energetic landscape of various conformers, such as the pinched cone, 1,2,3-alternate, and winged-cone conformations. nih.govacs.org These calculations help to determine the relative stability of different rotamers by optimizing their geometries and comparing their energies. nih.govacs.org Such theoretical work has shown that for the p-tert-butyl analogue, the pinched cone conformer, stabilized by six intramolecular hydrogen bonds, is the most stable in the gas phase. acs.org

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the motion and interaction of atoms and molecules over time. nih.gov These methods are particularly useful for studying the flexibility of large molecules like calixarenes and their dynamic interactions with guest molecules.

Molecular mechanics can be used to obtain the optimized conformation of host-guest complexes. asianpubs.org For example, simulations have been used to determine the lowest energy structure of complexes formed between calixarene derivatives and guest molecules, revealing how the guest fits within the host's cavity. asianpubs.org

Molecular dynamics simulations provide a deeper understanding of the molecular features of host-guest interactions in solution. researchgate.net Studies on related sulfonated calix mdpi.comarenes have used MD simulations to investigate complexation with guest molecules in an aqueous environment. researchgate.net These simulations showed that a guest molecule could adopt multiple, rapidly interconverting configurations within the calixarene cavity, suggesting that non-specific hydrophobic interactions are a key driver for complex stability. researchgate.net Such simulations are crucial for elucidating the mechanisms behind the selective recognition of specific molecules. researchgate.net

Conformational Energy Landscapes

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. For a flexible molecule like this compound, this landscape is complex, featuring multiple local energy minima corresponding to different stable conformations (conformers). rsc.orgrsc.org

Theoretical calculations, particularly DFT, are essential for mapping this landscape. nih.govacs.org By calculating the relative energies of different conformers, researchers can predict which shapes the molecule is most likely to adopt. For the analogous p-tert-butylcalix mdpi.comarene, the energy difference between conformers can be significant. The winged-cone conformation, for instance, was calculated to be the highest energy conformation in the gas phase, being 15.9 kcal/mol less stable than the most stable pinched cone conformer. acs.org The 1,2,3-alternate conformation was found to be intermediate in energy, being 11.8 kcal/mol less stable than the pinched cone. acs.org These energy differences arise from factors like the strain of the macrocycle and the number and strength of intramolecular hydrogen bonds. acs.org Understanding this landscape is critical, as the specific conformation adopted by the calixarene determines the shape of its binding cavity and thus its host-guest properties.

Table 1: Calculated Relative Energies of p-tert-Butylcalix mdpi.comarene Conformers (Data for p-tert-butylcalix mdpi.comarene is presented as a close analogue to illustrate the typical energy differences between conformations)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Pinched Cone | 0.0 (most stable) |

| 1,2,3-Alternate | +11.8 |

| Winged-Cone | +15.9 |

Source: ACS Omega acs.org

Modeling of Host-Guest Interactions

Modeling host-guest interactions is a cornerstone of computational studies on this compound, providing insights into its ability to selectively bind other ions and molecules. A significant body of research has focused on its complexation with the cesium cation (Cs⁺). mdpi.comnih.govresearchgate.net

Thermodynamic studies conducted in dimethylsulfoxide-acetonitrile (DMSO-AN) binary solvent systems have shown that this compound forms a 1:1 complex with the Cs⁺ cation. mdpi.comnih.govresearchgate.net The stability of this complex is highly dependent on both the temperature and the composition of the solvent mixture. mdpi.com The stability constants (log Kf) for the (p-isopropylcalix mdpi.comarene·Cs)⁺ complex were found to increase with temperature, indicating that the complexation process is endothermic. mdpi.comresearchgate.net Furthermore, the stability of the complex increases as the proportion of acetonitrile (B52724) (a solvent with a lower solvating ability) increases in the mixture, because the Cs⁺ cation is less strongly solvated and more available to bind with the calixarene. mdpi.comresearchgate.net

Table 2: Stability Constants (log Kf) for the (p-isopropylcalix mdpi.comarene·Cs)⁺ Complex in DMSO-AN Binary Solvents

| mol% DMSO | log Kf at 25 °C | log Kf at 35 °C | log Kf at 45 °C |

|---|---|---|---|

| 100 | 2.53 | 2.68 | 2.82 |

| 74.6 | 2.95 | 3.09 | 3.24 |

| 52.5 | 3.32 | 3.46 | 3.61 |

| 32.9 | 3.65 | 3.79 | 3.94 |

| 15.5 | 4.04 | 4.18 | 4.31 |

Source: Molecules mdpi.com

Table 3: Thermodynamic Parameters for (p-isopropylcalix mdpi.comarene·Cs)⁺ Complex Formation in DMSO-AN Binary Solvents at 25 °C

| mol% DMSO | ΔG°c (kJ/mol) | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |

|---|---|---|---|

| 100 | -14.44 | 24.31 | 130.01 |

| 74.6 | -16.84 | 24.28 | 138.00 |

| 52.5 | -18.95 | 24.25 | 144.95 |

| 32.9 | -20.83 | 24.22 | 151.14 |

| 15.5 | -23.06 | 22.75 | 153.69 |

Source: Molecules mdpi.com

Adsorption energy is the energy released when a molecule (adsorbate) binds to a surface or within a cavity (adsorbent). In the context of host-guest chemistry, it quantifies the strength of the interaction between the host (this compound) and the guest. This energy can be calculated using DFT by taking the difference between the total energy of the host-guest complex and the sum of the energies of the isolated host and guest molecules. youtube.com A negative adsorption energy indicates a favorable, exothermic interaction. youtube.com While specific adsorption energy values for this compound were not prominent in the surveyed literature, the thermodynamic data for Cs⁺ complexation, which shows a positive enthalpy change (ΔH°c), suggest an endothermic process where binding is driven by entropy rather than a strong, energetically favorable adsorption. mdpi.comnih.gov

Adsorption Energy Calculations

Prediction of Supramolecular Assembly Structures

Computational studies are also vital for predicting how individual this compound molecules self-assemble into larger, ordered supramolecular structures. These assemblies are governed by a combination of intermolecular forces, including hydrogen bonding between the lower rims and van der Waals or π-π interactions between the aromatic units.